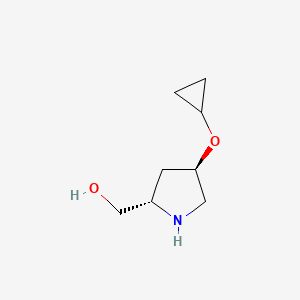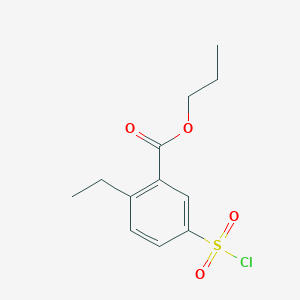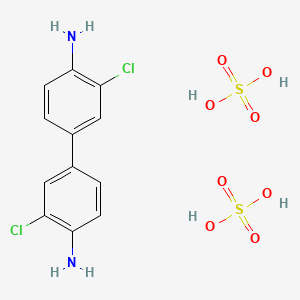
3,3'-Dichlorobenzidine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dichlorobenzidine sulfate is an organic compound with the formula (C₆H₃Cl(NH₂))₂·H₂SO₄. It is a pale yellow crystalline solid that is barely soluble in water. This compound is primarily used in the production of diarylide yellow pigments, which are utilized in printing inks . its use has been largely discontinued due to concerns about its carcinogenicity .
Métodos De Preparación
3,3’-Dichlorobenzidine sulfate is synthesized from 2-nitrochlorobenzene through a two-step process. The first step involves the reduction of 2-nitrochlorobenzene with zinc dust and sodium hydroxide to produce 2,2’-dichlorohydrazobenzene . This intermediate then undergoes a benzidine rearrangement in the presence of hydrochloric or sulfuric acid to yield 3,3’-dichlorobenzidine . The sulfate salt is formed by treating 3,3’-dichlorobenzidine with sulfuric acid .
Análisis De Reacciones Químicas
3,3’-Dichlorobenzidine sulfate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form tetrachloro derivatives.
Reduction: The initial reduction step in its synthesis involves the reduction of 2-nitrochlorobenzene.
Common reagents used in these reactions include zinc dust, sodium hydroxide, hydrochloric acid, and sulfuric acid . Major products formed from these reactions include various yellow pigments such as Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 14, Pigment Yellow 17, and Pigment Yellow 83 .
Aplicaciones Científicas De Investigación
3,3’-Dichlorobenzidine sulfate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of diarylide pigments.
Environmental Science: It is studied for its environmental impact due to its carcinogenic nature.
Analytical Chemistry: It is used as an analytical standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the detection of similar compounds.
Mecanismo De Acción
The mechanism by which 3,3’-Dichlorobenzidine sulfate exerts its effects is primarily through its structural similarity to benzidine, a known human bladder carcinogen . It is believed to cause cancer by forming DNA adducts, leading to mutations and tumor formation . The compound’s molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparación Con Compuestos Similares
3,3’-Dichlorobenzidine sulfate is similar to other benzidine derivatives such as:
Benzidine: A known human bladder carcinogen with similar chemical structure and carcinogenic properties.
3,3’-Dichlorobenzidine dihydrochloride: Another salt form of 3,3’-dichlorobenzidine with similar toxicological properties.
3,3’-Dichlorobenzidine dihydrogen bis(sulfate): Another sulfate salt with similar chemical properties.
The uniqueness of 3,3’-Dichlorobenzidine sulfate lies in its specific use in the production of diarylide yellow pigments and its distinct carcinogenic profile .
Propiedades
Número CAS |
64969-34-2 |
|---|---|
Fórmula molecular |
C12H14Cl2N2O8S2 |
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid |
InChI |
InChI=1S/C12H10Cl2N2.2H2O4S/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;2*1-5(2,3)4/h1-6H,15-16H2;2*(H2,1,2,3,4) |
Clave InChI |
PMZNABNRKYMIKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.OS(=O)(=O)O.OS(=O)(=O)O |
Descripción física |
3,3'-dichlorobenzidine sulfate appears as a white crystalline powder. Toxic by ingestion and skin absorption. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



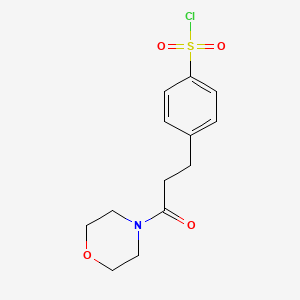
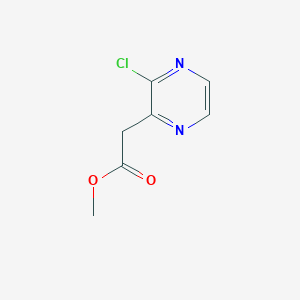
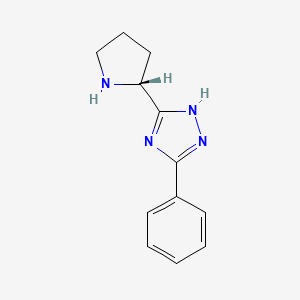
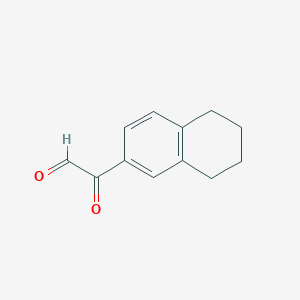

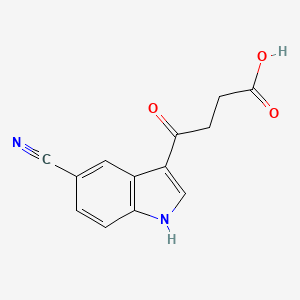
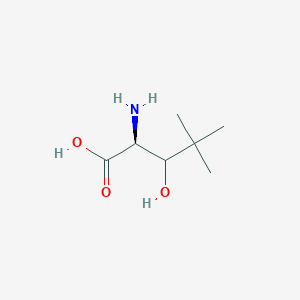


![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B12818213.png)
